
Tautomycetin
Descripción general
Descripción
Tautomycetin is a natural product first isolated from the bacterium Streptomyces griseochromogenes, found in the soil of Zhejiang Province, China. It was also later found in Penicillium urticae. This compound is a linear polyketide with a unique dialkylmaleic anhydride moiety, which is essential for its pharmacological activity. It is known for its potent inhibitory effects on protein phosphatase 1 and protein phosphatase 2A, making it a valuable compound in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of tautomycetin involves two type I polyketide synthases, denoted as TtnA and TtnB. The process begins with the loading of acetyl-CoA, followed by the addition of four methylmalonyl-CoAs and three malonyl-CoAs through sequential Claisen condensation. An ethylmalonyl-CoA is then added. Each ketone of the incorporated acetate group is selectively modified by ketoreductase, dehydratase, or enoylreductase. The dialkylmaleic anhydride moiety is synthesized separately by eight enzymes and incorporated into the growing polyketide by esterification. The polyketide is released from TtnB by a thioesterase and undergoes oxidation at the C6 position, followed by enzyme-catalyzed decarboxylation-dehydration to form the final compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation using Streptomyces species. The fermentation process is carried out at 28°C for 72 hours in a medium containing glucose, soluble starch, meat extract, dry yeast, and soybean meal. The compound is then purified using high-performance liquid chromatography (HPLC) and other chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions: Tautomycetin undergoes various chemical reactions, including hydrolysis and macrocyclization. The thioesterase domain of this compound prefers hydrolysis over macrocyclization, which is influenced by the presence of specific residues and water molecules around the active site .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetyl-CoA, methylmalonyl-CoA, malonyl-CoA, and ethylmalonyl-CoA. The reactions are typically carried out under controlled conditions with specific enzymes to ensure selective modifications .
Major Products: The major products formed from the reactions involving this compound include its linear polyketide structure and the dialkylmaleic anhydride moiety. These products are essential for its biological activity .
Aplicaciones Científicas De Investigación
Antifungal Activity
Tautomycetin exhibits significant antifungal properties against various fungi, particularly Sclerotinia sclerotiorum, a pathogen affecting oilseed rape. Research indicates that this compound effectively inhibits the mycelial growth of this fungus, with an EC50 value of mM and a minimum inhibitory concentration (MIC) of mM .
Inhibition of Protein Phosphatases
This compound is recognized as one of the most specific inhibitors of serine/threonine protein phosphatase 1 (PP1). Studies have shown that it has an IC50 value of 0.21 nM for PP1 and 0.94 nM for PP2A, making it a powerful tool for elucidating the physiological roles of these enzymes in cellular processes .
Implications for Research
The specificity of this compound for PP1 over other phosphatases allows researchers to investigate the distinct roles that PP1 plays in various biological contexts, including cell signaling and apoptosis induction . Its structural analogs have also been synthesized to enhance selectivity and potency against these enzymes .
Immunosuppressive Potential
Recent studies suggest that this compound may have applications as an immunosuppressant. Its ability to inhibit protein phosphatases is linked to modulation of immune responses, which could be beneficial in therapeutic contexts such as organ transplantation or autoimmune diseases .
Data Table: Summary of this compound Applications
Case Study 1: Antifungal Efficacy
In a controlled laboratory setting, this compound was applied to cultures of Sclerotinia sclerotiorum. The results demonstrated a marked reduction in fungal growth and viability, supporting its potential as a biocontrol agent in agriculture .
Case Study 2: Mechanistic Insights into Protein Phosphatase Inhibition
A study focused on the biochemical pathways affected by this compound revealed that its inhibition of PP1 leads to significant alterations in cellular signaling cascades associated with apoptosis and cell proliferation. This insight provides a foundation for developing targeted therapies utilizing this compound or its analogs .
Mecanismo De Acción
Tautomycetin exerts its effects by selectively inhibiting protein phosphatase 1 and protein phosphatase 2A. This inhibition leads to the disruption of cellular signaling pathways, resulting in apoptosis in specific cell types. This compound specifically blocks tyrosine phosphorylation of intracellular signal mediators downstream of Src tyrosine kinases in T cells, leading to apoptosis through the cleavage of Bcl-2, caspase-9, caspase-3, and poly(ADP-ribose) polymerase .
Comparación Con Compuestos Similares
Tautomycetin is structurally similar to tautomycin, another natural polyketide product. Both compounds contain a dialkylmaleic anhydride moiety, but tautomycin has a spiroketal group that this compound lacks. This structural difference results in distinct biological activities. While this compound is a potent immunosuppressant and anticancer agent, tautomycin does not exhibit the same level of immunosuppressive activity .
List of Similar Compounds:- Tautomycin
- Spirotoamide A
This compound’s unique structure and potent biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Número CAS |
119757-73-2 |
---|---|
Fórmula molecular |
C33H50O10 |
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
[(16Z)-17-ethyl-4,8-dihydroxy-3,7,11,13-tetramethyl-6,15-dioxononadeca-16,18-dien-2-yl] 3-hydroxy-3-(4-methyl-2,5-dioxofuran-3-yl)propanoate |
InChI |
InChI=1S/C33H50O10/c1-9-24(10-2)15-25(34)14-19(4)13-18(3)11-12-26(35)21(6)28(37)16-27(36)20(5)23(8)42-30(39)17-29(38)31-22(7)32(40)43-33(31)41/h9,15,18-21,23,26-27,29,35-36,38H,1,10-14,16-17H2,2-8H3/b24-15+ |
Clave InChI |
VAIBGAONSFVVKI-BUVRLJJBSA-N |
SMILES |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
SMILES isomérico |
CC/C(=C/C(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)/C=C |
SMILES canónico |
CCC(=CC(=O)CC(C)CC(C)CCC(C(C)C(=O)CC(C(C)C(C)OC(=O)CC(C1=C(C(=O)OC1=O)C)O)O)O)C=C |
Pictogramas |
Acute Toxic |
Sinónimos |
(βR)-2,5-Dihydro-β-hydroxy-4-methyl-2,5-dioxo-3-furanpropanoic Acid (1R,2S,6S,7S,10S,12R,15E)-16-Ethyl-3,7-dihydroxy-1,2,6,10,12-pentamethyl-5,14-dioxo-15,17-octadecadien-1-yl Ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Tautomycetin?
A1: this compound (TTN) is a highly potent and selective inhibitor of serine/threonine protein phosphatase type 1 (PP1). [, ] While it also exhibits some inhibitory activity against protein phosphatase 2A (PP2A), its selectivity for PP1 is significantly higher. [, ]
Q2: How does this compound interact with PP1?
A2: this compound forms a covalent bond with a cysteine residue specific to PP1, Cys127, located within the enzyme's active site. [] This covalent interaction is primarily responsible for the high selectivity of TTN towards PP1.
Q3: What are the downstream effects of this compound's inhibition of PP1?
A3: Inhibition of PP1 by TTN affects numerous cellular processes due to PP1's involvement in various signaling pathways. Some of the observed effects include:
- Suppression of the TNFα/NF-κB pathway: TTN inhibits the phosphorylation of IKKα and IKKβ, preventing the degradation of IκBα, and ultimately suppressing NF-κB activation. [, ]
- Modulation of the Raf-1/MEK/ERK pathway: this compound has been shown to suppress the activation of ERK by inhibiting the activation of Raf-1. [] This suggests a role for PP1 in the positive regulation of the Raf-1/MEK/ERK pathway.
- Induction of apoptosis in specific cell types: TTN can induce apoptosis in activated T-cells [] and various cancer cell lines. [, , ] The exact mechanisms of apoptosis induction may vary depending on the cell type.
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C33H50O10 and a molecular weight of 606.75 g/mol. []
Q5: Are there any distinctive structural features of this compound?
A5: Yes, this compound contains a unique dialkylmaleic anhydride moiety linked to a linear polyketide chain with an unusual terminal alkene. [, , ] This complex structure contributes to its specific interactions with PP1.
Q6: How do structural modifications of this compound affect its activity and selectivity?
A6: Studies on this compound analogues revealed that:
- The maleic anhydride moiety is crucial for PP1 inhibitory activity. []
- The C1-C18 polyketide chain is essential for inhibiting tumor cell proliferation but not for PP1 inhibition. []
- Modifications in the linker region and the C2''-C5 fragment can significantly influence PP1/PP2A selectivity. [, ]
Q7: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A7: While detailed PK/PD studies are limited, in silico analysis suggests that this compound exhibits low protein binding and high tissue distribution. [] Furthermore, it appears to be stable towards CYP3A4 metabolism. []
Q8: What are the key findings from in vitro and in vivo studies on this compound?
A8:
- Inhibition of cell proliferation: this compound effectively inhibits the proliferation of various cancer cell lines, including colorectal, [] breast, [] and medullary thyroid cancer cells. []
- Suppression of T-cell activation: TTN demonstrates potent immunosuppressive activity by inhibiting T-cell activation and inducing apoptosis in activated T-cells. [, , ]
- Prolongation of islet allograft survival: In a rodent model, this compound synergized with Cyclosporine A, significantly prolonging islet allograft survival. [, , ]
- Induction of hypertension in a specific mouse model: Endothelial expression of the Cul3Δ9 mutant, mimicking a human hypertension-causing mutation, led to nocturnal hypertension and arterial stiffening in mice. [, ] This effect was linked to impaired eNOS activity and decreased nitric oxide production due to dysregulation of the Cullin3/PP2A/phospho-eNOS pathway. [, ]
Q9: What is known about the toxicity and safety profile of this compound?
A9: Information regarding the long-term toxicity of this compound is currently limited.
Q10: Have any specific drug delivery or targeting strategies been explored for this compound?
A10: Specific drug delivery and targeting strategies for this compound are still under investigation.
Q11: How is this compound biosynthesized?
A11: this compound is a polyketide natural product synthesized by a complex biosynthetic pathway involving:
- Polyketide synthases (PKSs): Two modular type I PKSs (TtnAB) are responsible for assembling the polyketide backbone of TTN. [, ]
- Tailoring enzymes: These enzymes modify the initial polyketide product through various reactions, including oxidation, reduction, dehydration, and decarboxylation. [, , ]
- Prenylated FMN-dependent decarboxylase (TtnD): This enzyme, belonging to the UbiD family, catalyzes the penultimate step of TTN biosynthesis. []
Q12: Are there any regulatory mechanisms controlling this compound biosynthesis?
A12: Yes, several regulatory genes within the this compound biosynthetic gene cluster have been identified:
- tmcN: This gene encodes a pathway-specific positive regulator, TmcN, which activates the transcription of genes involved in TTN biosynthesis. []
- tmcT: This gene encodes another pathway-specific regulator, TmcT, which also plays a crucial role in TTN production. []
- wblA: Disruption of the global regulatory gene wblA led to increased TTN productivity in Streptomyces sp. CK4412. [] This suggests a complex regulatory cascade involving both global and pathway-specific regulators in controlling TTN biosynthesis.
Q13: What are the potential applications of this compound?
A13: Given its potent biological activities, this compound shows promise for various applications:
- Immunosuppressant: Its ability to selectively suppress T-cell activation makes it a potential candidate for developing new immunosuppressive drugs. [, , ]
- Anticancer agent: The potent antiproliferative activity of TTN against various cancer cell lines highlights its potential as a lead compound for developing novel anticancer therapies. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.